![molecular formula C6H10N4O3S2 B14261024 N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine CAS No. 253197-61-4](/img/structure/B14261024.png)
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine typically involves the reaction of L-cysteine with a carbamothioylhydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the product. Purification steps, such as crystallization or chromatography, are employed to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while substitution reactions can yield various derivatives with modified functional groups.
科学的研究の応用
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal complexes and their properties.
Biology: The compound is investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Research explores its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. It may also modulate redox-sensitive signaling pathways, influencing cellular processes such as apoptosis and inflammation. Additionally, its ability to chelate metal ions can inhibit the activity of metalloenzymes involved in disease progression.
類似化合物との比較
N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Thiosemicarbazones: A class of compounds with diverse biological activities, including antiviral and anticancer properties.
L-Cysteine: An amino acid with antioxidant properties and a precursor to glutathione.
The uniqueness of this compound lies in its combined features of thiosemicarbazone and L-cysteine, offering a distinct set of chemical and biological properties.
特性
CAS番号 |
253197-61-4 |
|---|---|
分子式 |
C6H10N4O3S2 |
分子量 |
250.3 g/mol |
IUPAC名 |
(2R)-2-[[2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10N4O3S2/c7-6(15)10-8-1-4(11)9-3(2-14)5(12)13/h1,3,14H,2H2,(H,9,11)(H,12,13)(H3,7,10,15)/t3-/m0/s1 |
InChIキー |
ADUNXDIFVYGELB-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)C=NNC(=S)N)S |
正規SMILES |
C(C(C(=O)O)NC(=O)C=NNC(=S)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
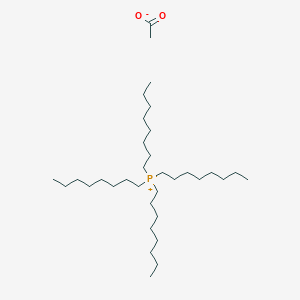
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

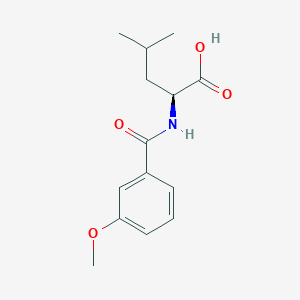
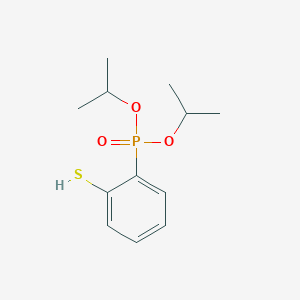
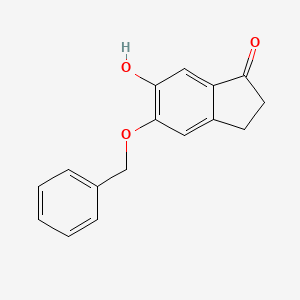
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
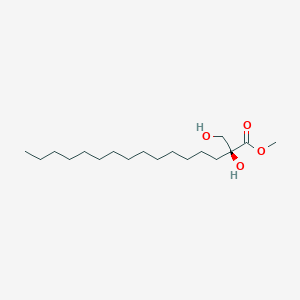
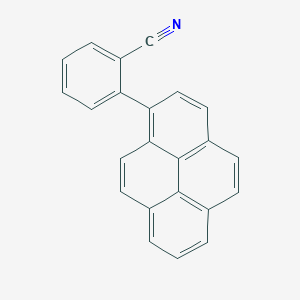
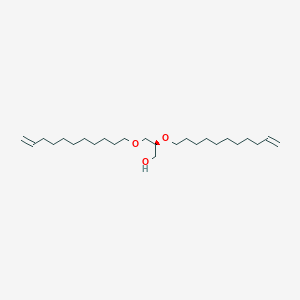
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
